Dyrk1A/α-synuclein-IN-1 is a small molecule compound that functions as a dual inhibitor targeting Dyrk1A and α-synuclein aggregation. Dyrk1A, or dual specificity tyrosine-regulated kinase 1A, is implicated in various neurodevelopmental disorders, including Down syndrome and Alzheimer’s disease. The compound's development stems from the need to address the pathological roles of these proteins in neurodegenerative conditions, particularly their involvement in the formation of Lewy bodies, which are characteristic of Parkinson's disease.
Dyrk1A/α-synuclein-IN-1 is classified as a chemical compound with the molecular formula C20H21N5O3S and a molecular weight of approximately 397.48 g/mol. Its structure includes a combination of aromatic rings and nitrogen-containing groups, contributing to its bioactivity. The compound has been studied for its potential therapeutic applications in treating neurodegenerative diseases through its inhibition of Dyrk1A activity and modulation of α-synuclein aggregation processes .
The synthesis of Dyrk1A/α-synuclein-IN-1 involves several key steps:
For instance, modifications involving fluorinated derivatives have been shown to enhance the selectivity and potency of Dyrk1A inhibitors .
The molecular structure of Dyrk1A/α-synuclein-IN-1 features:
Data from structural analysis can be obtained using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the compound's conformation and stability in solution .
Dyrk1A/α-synuclein-IN-1 undergoes specific chemical reactions that are crucial for its function:
The mechanism by which Dyrk1A/α-synuclein-IN-1 exerts its effects involves:
Data supporting these mechanisms include biochemical assays demonstrating decreased levels of phosphorylated α-synuclein in treated cells compared to controls.
Dyrk1A/α-synuclein-IN-1 exhibits several notable physical and chemical properties:
Relevant data from studies indicate that the compound has good pharmacokinetic properties, including CNS permeability, making it suitable for neurological applications .
Dyrk1A/α-synuclein-IN-1 holds promise for various scientific applications:
Research continues to explore its efficacy in preclinical models, assessing its potential to mitigate symptoms associated with neurodegenerative disorders .
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5